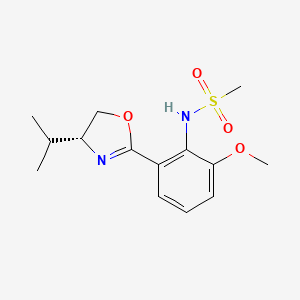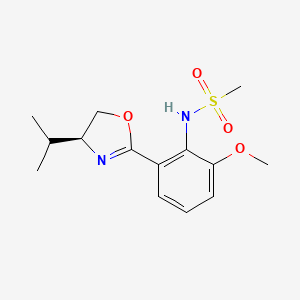
4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine: is a chemical compound with the molecular formula C₉H₁₈N₃O It is a derivative of piperidine, characterized by the presence of an azido group (-N₃) and a hydroxy group (-OH) attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine typically involves the azidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. This can be achieved by reacting the hydroxy compound with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: This would include optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) under mild pressure.
Substitution: Sodium azide (NaN₃) in DMF or other polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine is used as an intermediate in organic synthesis, particularly in the preparation of other nitrogen-containing heterocycles. It serves as a precursor for the synthesis of various functionalized piperidine derivatives .
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of azido groups with biomolecules.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. Additionally, the hydroxy group can form hydrogen bonds, influencing the compound’s interaction with biological targets .
Comparison with Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Lacks the azido group, making it less reactive in certain chemical transformations.
4-Amino-2,2,6,6-tetramethylpiperidine: Contains an amino group instead of an azido group, leading to different reactivity and applications.
4-Hydroxy-TEMPO: A stable free radical used as a catalyst and chemical oxidant.
Uniqueness: 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine is unique due to the presence of both azido and hydroxy groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in click chemistry and other transformations makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1216863-00-1 |
|---|---|
Molecular Formula |
C₉H₁₈N₄O |
Molecular Weight |
198.27 |
Synonyms |
4-Azido-2,2,6,6-tetramethylpiperidin-1-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B1144850.png)
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)


